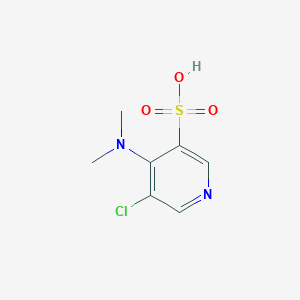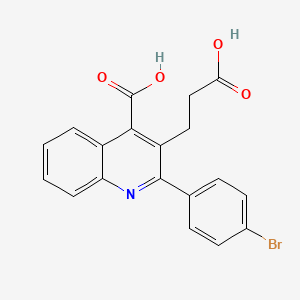
2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable quinoline derivative.
Bromination: Introduce the bromophenyl group through a bromination reaction using bromine or a brominating agent.
Carboxylation: Introduce the carboxyethyl group through a carboxylation reaction using appropriate reagents such as carbon dioxide and a base.
Purification: Purify the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the bromophenyl and carboxyethyl groups.
4-Bromo-2-phenylquinoline: Lacks the carboxyethyl group.
3-(2-Carboxyethyl)quinoline-4-carboxylic acid: Lacks the bromophenyl group.
Uniqueness
The presence of both the bromophenyl and carboxyethyl groups in 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid may confer unique chemical properties and potential biological activities that are not observed in similar compounds. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets.
Propiedades
Fórmula molecular |
C19H14BrNO4 |
|---|---|
Peso molecular |
400.2 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H14BrNO4/c20-12-7-5-11(6-8-12)18-14(9-10-16(22)23)17(19(24)25)13-3-1-2-4-15(13)21-18/h1-8H,9-10H2,(H,22,23)(H,24,25) |
Clave InChI |
QWOOJIQWVJPLIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Br)CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



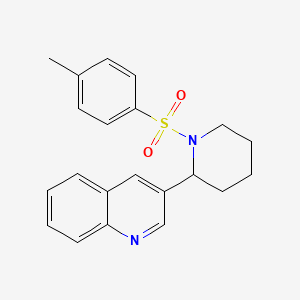
![2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B13006139.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13006142.png)
![1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13006147.png)
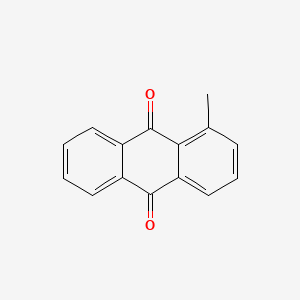
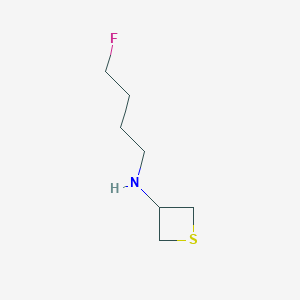
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B13006169.png)

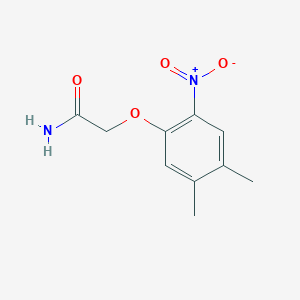
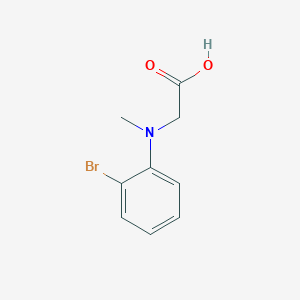
![6-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13006190.png)
![Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate](/img/structure/B13006196.png)
